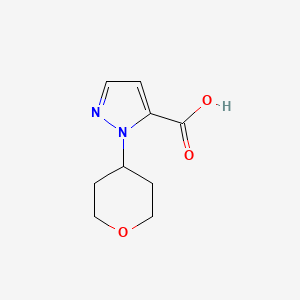

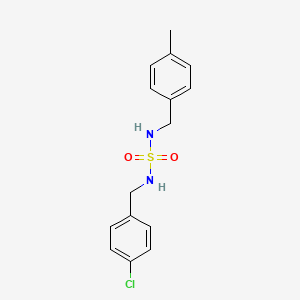

![molecular formula C16H10Cl2FN3OS2 B2548870 2,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392303-60-5](/img/structure/B2548870.png)

2,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The presence of the 3-fluorophenylmethylsulfanyl group suggests potential interactions with biological targets, while the dichloro substitution on the benzamide moiety could influence the compound's physicochemical properties and reactivity.

Synthesis Analysis

The synthesis of thiadiazole derivatives is well-documented in the literature. For instance, 3,5-disubstituted 1,2,4-thiadiazoles can be prepared by the oxidative dimerization of thioamides using various electrophilic reagents in organic solvents at room temperature, yielding high product yields . Additionally, a general method for synthesizing 5-amino-substituted 1,2,4-thiadiazole derivatives involves the cyclization of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride, followed by oxidation and substitution reactions to achieve the desired thiadiazole . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate substituents at the relevant steps.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by a five-membered ring containing both sulfur and nitrogen atoms, which can significantly influence the electronic properties of the molecule. The substitution pattern on the thiadiazole ring and the benzamide moiety can affect the molecule's conformation and, consequently, its interaction with biological targets. X-ray structural analysis and theoretical studies, such as density functional theory (DFT) calculations, are commonly employed to understand the molecular conformations and intermolecular interactions of such compounds .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including Fries rearrangement under microwave-assisted, catalyst- and solvent-free conditions, as demonstrated by the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide . The reactivity of the cyanomethylene functionality in similar compounds has been exploited to construct new heterocycles with insecticidal activity . These reactions highlight the versatility of thiadiazole derivatives in chemical synthesis and their potential for generating novel compounds with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as fluorine and chlorine can impact the compound's polarity, solubility, and stability. Spectroscopic techniques, including IR, NMR, and mass spectrometry, are essential for characterizing these compounds and confirming their structures . The insecticidal activity of related compounds suggests that the physical and chemical properties of thiadiazole derivatives can be fine-tuned to enhance their biological efficacy .

Relevant Case Studies

While the specific compound 2,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide has not been directly studied, related compounds have shown promising biological activities. For example, novel N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides exhibited antitumor activities against PC3 cells in vitro, indicating the potential of thiadiazole derivatives in cancer therapy . These case studies provide a foundation for further exploration of the biological applications of the compound .

Scientific Research Applications

Synthetic Applications and Biological Activities

Catalytic Synthesis : A study by Moreno-Fuquen et al. (2019) demonstrates the catalyst- and solvent-free synthesis of heterocyclic amides through microwave-assisted Fries rearrangement, showcasing the potential of similar compounds in the synthesis of biologically active molecules under environmentally benign conditions Moreno-Fuquen et al., 2019.

Antimicrobial and Antifungal Activity : Research by Sych et al. (2019) has extended the derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, revealing compounds with significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests the compound's potential utility in developing new antimicrobial agents Sych et al., 2019.

Antiviral Activity Against Influenza Virus : Tatar et al. (2021) identified 1,3,4-thiadiazole derivatives with activity against the influenza A virus, highlighting the possibility of designing novel inhibitors based on these structural frameworks. The research underscores the compound's relevance in antiviral drug development Tatar et al., 2021.

Anticancer Evaluation : A study on the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, as reported by Tiwari et al. (2017), points to promising anticancer activity against a panel of human cancer cell lines, indicating the potential for further exploration in cancer therapy Tiwari et al., 2017.

properties

IUPAC Name |

2,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2FN3OS2/c17-10-4-5-13(18)12(7-10)14(23)20-15-21-22-16(25-15)24-8-9-2-1-3-11(19)6-9/h1-7H,8H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINKCKNTGARGSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

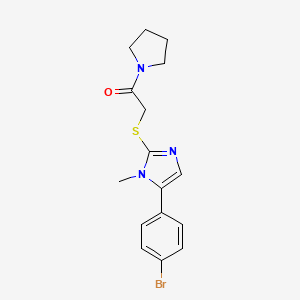

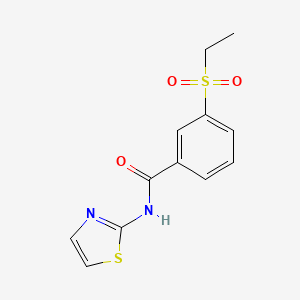

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2548787.png)

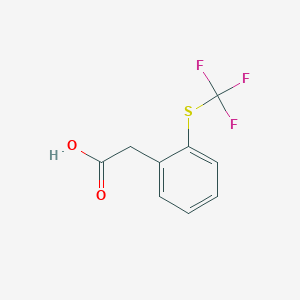

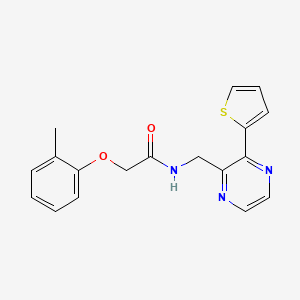

![2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2548790.png)

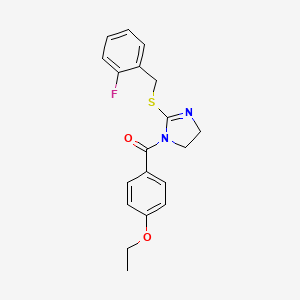

![2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid](/img/structure/B2548792.png)

![[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2548795.png)

![3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2548796.png)

![3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2548802.png)

![3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid](/img/structure/B2548809.png)